Lipophilicity Modulation: XLogP3 Comparison
4-Bromo-2-fluoro-5-methylphenol exhibits an XLogP3 of 2.7, which is 0.1 log units higher than 4-bromo-2-fluorophenol (XLogP3 = 2.6) [1] and approximately 0.37–0.86 log units higher than 2-fluoro-5-methylphenol (LogP = 1.84–2.33, depending on source) [2]. The incremental increase in lipophilicity relative to the des-methyl analog reflects the contribution of the 5-methyl group, while the presence of bromine maintains sufficient hydrophobicity for membrane permeability. In a drug discovery context, this moderate LogP places the compound within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the lower LogP of 2-fluoro-5-methylphenol (lacking bromine) may be suboptimal for targets requiring balanced hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 4-Bromo-2-fluorophenol: XLogP3 = 2.6 (PubChem); 2-Fluoro-5-methylphenol: LogP = 1.84–2.33 (multiple sources) |
| Quantified Difference | +0.1 log units vs. 4-bromo-2-fluorophenol; +0.37 to +0.86 log units vs. 2-fluoro-5-methylphenol |
| Conditions | Computed XLogP3 values from PubChem (2025.04.14 release); LogP from ChemBase and MolBase records |
Why This Matters
This quantifiable lipophilicity difference enables medicinal chemists to select 4-bromo-2-fluoro-5-methylphenol as a building block that provides a distinct XLogP3 of 2.7, balancing permeability and solubility differently than either the des-methyl or des-bromo comparators.
- [1] PubChem Compound Summary for CID 10899743 (target: XLogP3 = 2.7); PubChem CID 75020, 4-Bromo-2-fluorophenol (XLogP3 = 2.6). View Source
- [2] ChemBase. 2-Fluoro-5-methylphenol LogP = 2.3258; MolBase. 2-Fluoro-5-methylphenol LogP = 1.8397. View Source
